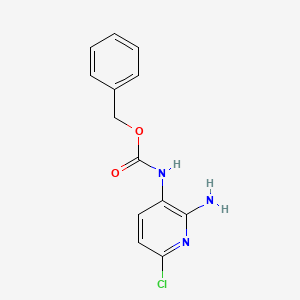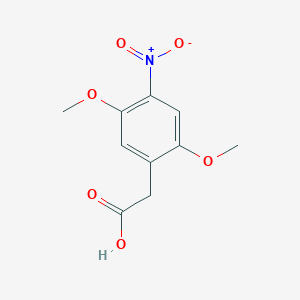
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols with acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 2-(2,5-Dimethoxy-4-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid and its derivatives depends on the specific application and the target molecules involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar structure with a nitrile group instead of a carboxylic acid group.
4,5-Dimethoxy-2-nitrophenylacetic acid: Similar structure with different substitution patterns on the phenyl ring.
Uniqueness
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and nitro groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C10H11NO6 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC 名称 |
2-(2,5-dimethoxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H11NO6/c1-16-8-5-7(11(14)15)9(17-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
InChI 键 |
ZRPSQSSTOPCPMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CC(=O)O)OC)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
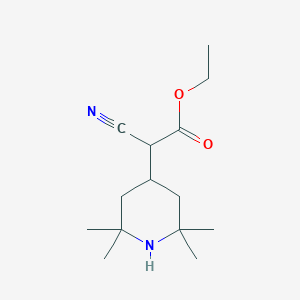
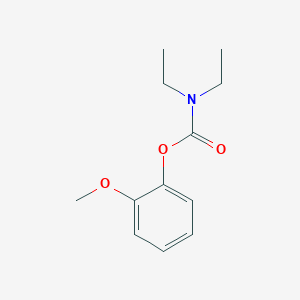
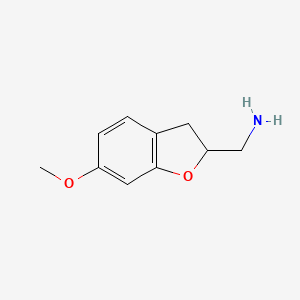
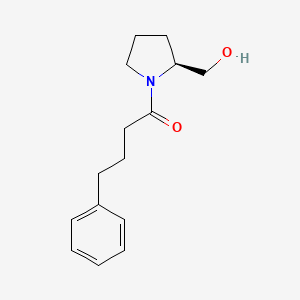
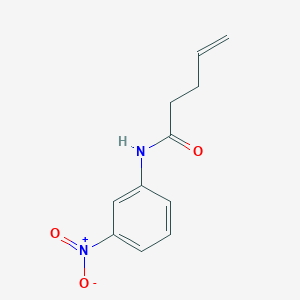
![Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate](/img/structure/B8521262.png)
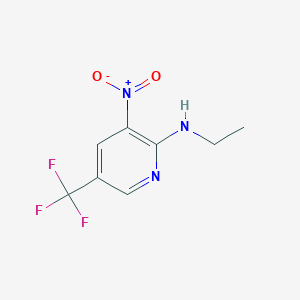
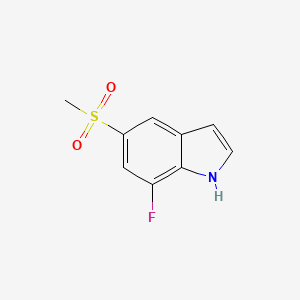
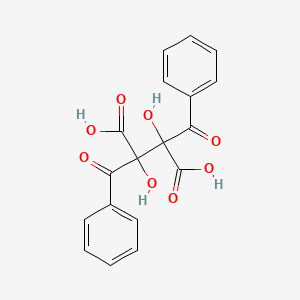
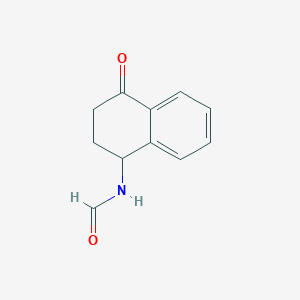
![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B8521304.png)
